![molecular formula C15H16N2O4 B5876054 (3,4-dimethoxyphenyl)(2-nitrobenzyl)amine](/img/structure/B5876054.png)
(3,4-dimethoxyphenyl)(2-nitrobenzyl)amine
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Overview
Description
(3,4-dimethoxyphenyl)(2-nitrobenzyl)amine, also known as Ro 5-4864, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. This compound has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Mechanism of Action
The exact mechanism of action of (3,4-dimethoxyphenyl)(2-nitrobenzyl)amine is not fully understood. However, it has been proposed that the compound binds to the PBR, leading to the activation of a signaling pathway that results in the modulation of various cellular processes. This includes the regulation of calcium homeostasis, mitochondrial function, and the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that (3,4-dimethoxyphenyl)(2-nitrobenzyl)amine has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have anti-tumor properties, which may be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3,4-dimethoxyphenyl)(2-nitrobenzyl)amine in lab experiments is its high affinity for the PBR. This allows for the selective targeting of this receptor, which may be useful in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (3,4-dimethoxyphenyl)(2-nitrobenzyl)amine. One area of research is the development of new drugs that target the PBR for the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, there is a need for the development of new synthesis methods for (3,4-dimethoxyphenyl)(2-nitrobenzyl)amine that are more efficient and environmentally friendly.
Synthesis Methods
The synthesis of (3,4-dimethoxyphenyl)(2-nitrobenzyl)amine involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
(3,4-dimethoxyphenyl)(2-nitrobenzyl)amine has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to have a high affinity for the peripheral benzodiazepine receptor (PBR), which is located on the outer mitochondrial membrane. The PBR has been implicated in a variety of physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer.
properties
IUPAC Name |
3,4-dimethoxy-N-[(2-nitrophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-14-8-7-12(9-15(14)21-2)16-10-11-5-3-4-6-13(11)17(18)19/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZWVALEYKDIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=CC=C2[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)(2-nitrobenzyl)amine |
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